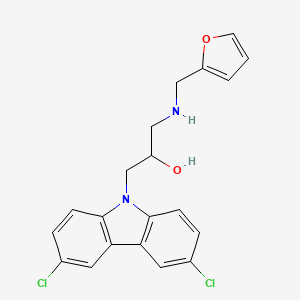

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound is also known as DC9F, and it has been synthesized using various methods. The aim of

Applications De Recherche Scientifique

Schiff Base Applications

- The compound 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, a related compound, has been studied for its structural properties. It was physically analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and 1H & 13C-NMR, and computational studies of the structure were performed at the DFT/B3LYP/6-311++G(d) level of theory (Warad et al., 2018).

Antitubercular Activity

- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole were synthesized and showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv (Kantevari et al., 2011).

Anticancer and Antiplatelet Activities

- Dibenzofuran- and carbazole-substituted oximes were prepared and evaluated for their cytotoxic and antiplatelet activities. These compounds exhibited moderate activity, with some showing potent inhibitory activity against platelet aggregation (Wang et al., 2004).

Antioxidant Agents

- A series of chalcone derivatives were synthesized and found to be potential antioxidants for their in vitro-antioxidant activity against DPPH (Prabakaran et al., 2021).

Synthesis and Bioactivity Studies

- Novel oxazaphosphole derivatives were synthesized and screened for antifungal and antibacterial activity, demonstrating moderate activity in these areas (Srinivasulu et al., 2007).

Electrophosphorescence Applications

- Small-molecular compounds, including those with a carbazole component, were designed and synthesized for use in blue phosphorescent organic light-emitting diodes (PhOLEDs), showing excellent performance (Deng et al., 2013).

Mécanisme D'action

Target of Action

The compound “1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol”, also known as GNF-Pf-3926, primarily targets the protein PfMFR3 in the Plasmodium falciparum parasite . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .

Mode of Action

It is suggested that it interacts with pfmfr3, potentially affecting mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Biochemical Pathways

Given its interaction with pfmfr3, it is likely that the compound affects mitochondrial processes in plasmodium falciparum .

Pharmacokinetics

A study on a structurally related compound, gnf-pf-5009, suggests that unfavorable physicochemical properties might be responsible for a lack of oral efficacy .

Result of Action

The result of GNF-Pf-3926’s action is likely to be a disruption of mitochondrial processes in Plasmodium falciparum, given its interaction with the mitochondrial transporter PfMFR3 . This could potentially lead to the death of the parasite, providing an antimalarial effect.

Action Environment

It is known that the e factor, which measures the environmental impact of chemical processes, can affect the action of chemical compounds

Propriétés

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h1-9,15,23,25H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFKSKBVPJLTID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2818912.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2818915.png)

![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)

![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)

![(Z)-1-benzyl-3-(((3-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2818925.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)

![2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818927.png)